molecular formula C19H17ClN2O4 B2879845 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953015-96-8

3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2879845
CAS RN: 953015-96-8
M. Wt: 372.81
InChI Key: DYXXWQSZCRIVCH-UHFFFAOYSA-N
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Description

“3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The compound contains an isoxazole ring, a benzamide group, and a 3,4-dimethoxyphenyl group. The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemical reactions of isoxazole derivatives can vary widely depending on the specific groups attached to the isoxazole ring .

Scientific Research Applications

Antiviral Research

The indole nucleus, a core component of this compound, has been associated with antiviral properties . Researchers have synthesized various indole derivatives to explore their efficacy against a range of viruses. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus. The structural similarity suggests that 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide could be a candidate for antiviral drug development, potentially offering a new avenue for treating viral infections.

Anti-inflammatory Applications

Indole derivatives are known to possess anti-inflammatory activities . This compound, with its indole core and substituted groups, may interact with biological pathways to reduce inflammation. It could be valuable in the study of chronic inflammatory diseases and the development of anti-inflammatory medications.

Anticancer Potential

The indole structure is prevalent in many synthetic drug molecules with anticancer activities . As such, 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide may be used in cancer research to design and synthesize new anticancer agents, potentially targeting specific cancer cell lines or mechanisms.

Neuroprotective Research

Compounds with an indole nucleus have shown promise in neuroprotection, which is crucial in conditions like Alzheimer’s disease . This compound could be explored for its potential to protect neuronal cells from damage or death, contributing to the treatment of neurodegenerative diseases.

Antioxidant Studies

Indole derivatives have demonstrated antioxidant properties, which play a significant role in preventing oxidative stress-related diseases . This compound could be used in research aimed at understanding oxidative mechanisms and developing antioxidant therapies.

Antimicrobial and Antitubercular Research

The antimicrobial and antitubercular activities of indole derivatives make them interesting candidates for the development of new antibiotics . Research into 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide could lead to the discovery of novel treatments for bacterial infections, including drug-resistant strains.

Antidiabetic Activity

Indole-based compounds have been associated with antidiabetic effects . This compound could be investigated for its potential to modulate blood sugar levels or enhance insulin sensitivity, contributing to diabetes management and treatment strategies.

Antimalarial Research

Indole derivatives have shown activity against the malaria parasite . This compound could be part of studies aiming to develop new antimalarial drugs, especially in the face of increasing resistance to current treatments.

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely and depends on their specific structure and the biological target. They have been found to have potential as analgesics, anti-inflammatories, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .

Future Directions

Isoxazole derivatives are of immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-7-6-12(9-18(16)25-2)17-10-15(22-26-17)11-21-19(23)13-4-3-5-14(20)8-13/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXXWQSZCRIVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide

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